molecular formula C8H8N2O B157903 2-methyl-1H-indazol-3(2H)-one CAS No. 1848-40-4

2-methyl-1H-indazol-3(2H)-one

Cat. No.: B157903
CAS No.: 1848-40-4
M. Wt: 148.16 g/mol
InChI Key: FPNXGZRMUROVNY-UHFFFAOYSA-N
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Description

2-Methyl-1,2-dihydro-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2-dihydro-indazol-3-one can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring system . Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones .

Industrial Production Methods: Industrial production of 2-Methyl-1,2-dihydro-indazol-3-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Properties

IUPAC Name

2-methyl-1H-indazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-8(11)6-4-2-3-5-7(6)9-10/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNXGZRMUROVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343553
Record name 2-methyl-1,2-dihydroindazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848-40-4
Record name 2-methyl-1,2-dihydroindazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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